1H-Tetrazole, 5-(diallylamino)-
Overview
Description
1H-Tetrazole, 5-(diallylamino)- is a heterocyclic compound with the molecular formula C7H11N5. This compound is part of the tetrazole family, which is known for its high nitrogen content and stability. Tetrazoles are widely used in various fields, including medicinal chemistry, material science, and coordination chemistry, due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-(diallylamino)- can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For instance, zinc salts can be used as catalysts to facilitate the reaction in water, yielding high product efficiency . Another method involves the use of diazotizing reagents like fluorosulfonyl azide, which enables the synthesis of tetrazoles under mild conditions .
Industrial Production Methods: Industrial production of 1H-Tetrazole, 5-(diallylamino)- often employs continuous flow processes. These processes involve the reaction between polymer-supported triorganotin azide and organic nitriles. This method is efficient, fast, and ensures low concentrations of tin residues in the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 5-(diallylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as alkylation, can introduce new functional groups into the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkylation reactions typically involve alkyl halides and bases like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield 2,5-disubstituted tetrazoles .
Scientific Research Applications
1H-Tetrazole, 5-(diallylamino)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(diallylamino)- involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound can inhibit specific enzymes or bind to receptors, leading to various physiological effects. The presence of the diallylamino group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
1H-Tetrazole, 5-(diallylamino)- can be compared with other similar compounds, such as:
- 1H-Tetrazole, 5-(methylamino)-
- 1H-Tetrazole, 5-(phenylamino)-
- 1H-Tetrazole, 5-(ethylamino)-
These compounds share the tetrazole core but differ in their substituents, which influence their reactivity and applications. The diallylamino group in 1H-Tetrazole, 5-(diallylamino)- provides unique properties, such as enhanced solubility and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)-2H-tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-3-5-12(6-4-2)7-8-10-11-9-7/h3-4H,1-2,5-6H2,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQSRLUMCCPIJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211896 | |
Record name | 1H-Tetrazole, 5-(diallylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-33-7 | |
Record name | N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-(diallylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 5-(diallylamino)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Tetrazole, 5-(diallylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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